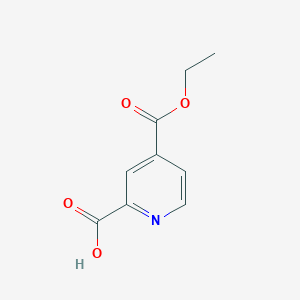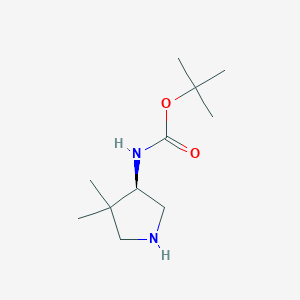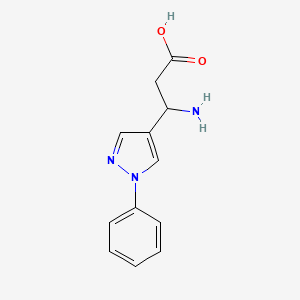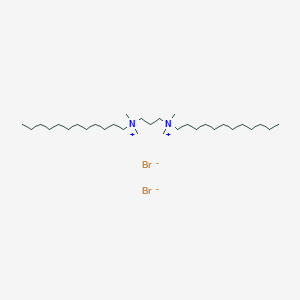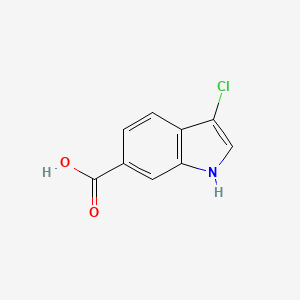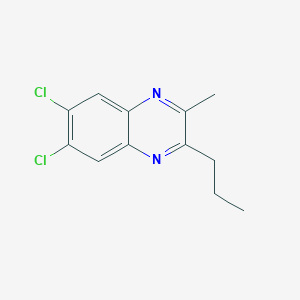
3-(2-Phenylcyclopropyl)phenol
Descripción general
Descripción
3-(2-Phenylcyclopropyl)phenol (3-PCP-Phenol) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a cyclopropyl-containing phenol derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-(2-Phenylcyclopropyl)phenol involves its interaction with the NMDA receptor. Specifically, it binds to the receptor's ion channel and inhibits its activity. This results in a decrease in the influx of calcium ions into the cell, which can have downstream effects on neuronal signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Phenylcyclopropyl)phenol are complex and varied. In addition to its effects on the NMDA receptor, it has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems. It has also been shown to have anti-inflammatory effects and to modulate the immune system. These effects make it a potentially valuable tool for studying a range of biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-Phenylcyclopropyl)phenol in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the function of the receptor in isolation, without interference from other neurotransmitter systems. Additionally, its relatively straightforward synthesis method and well-established purification protocols make it a convenient tool for researchers. However, one limitation of using 3-(2-Phenylcyclopropyl)phenol is its potential toxicity. It has been shown to be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 3-(2-Phenylcyclopropyl)phenol. One area of interest is its potential as a therapeutic agent for neurological disorders. Its ability to selectively modulate the activity of the NMDA receptor makes it a promising candidate for the treatment of disorders such as depression, anxiety, and schizophrenia. Additionally, further research is needed to fully understand its effects on other neurotransmitter systems and its potential as a tool for studying a range of biological processes.
Aplicaciones Científicas De Investigación
3-(2-Phenylcyclopropyl)phenol has been studied for a variety of potential scientific research applications. One area of interest is its potential as a tool for studying the function of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a key player in synaptic plasticity and has been implicated in a range of neurological disorders. 3-(2-Phenylcyclopropyl)phenol has been shown to selectively inhibit the activity of the NMDA receptor, making it a valuable tool for studying the receptor's function.
Propiedades
IUPAC Name |
3-(2-phenylcyclopropyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-13-8-4-7-12(9-13)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-16H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOCWDUBVFEJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC(=CC=C2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylcyclopropyl)phenol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B3252695.png)

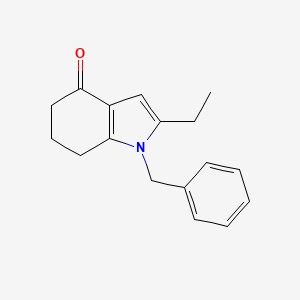
![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol](/img/structure/B3252709.png)

